
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and an isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantane with formic acid and an appropriate amine to introduce the formylamino group. The isopropylphenyl substituent can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.
Reduction: The formylamino group can be reduced to an amine.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The isopropylphenyl group can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- 2-(formylamino)-N-(4-ethylphenyl)-2-adamantanecarboxamide
- 2-(formylamino)-N-(4-tert-butylphenyl)-2-adamantanecarboxamide
Uniqueness
2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The isopropyl group provides a balance of hydrophobicity and steric hindrance, making it particularly effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-formamido-N-(4-propan-2-ylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O2/c1-13(2)16-3-5-19(6-4-16)23-20(25)21(22-12-24)17-8-14-7-15(10-17)11-18(21)9-14/h3-6,12-15,17-18H,7-11H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
BALGUAXGXVAZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


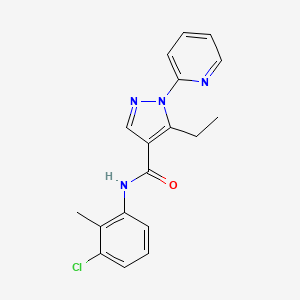
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)
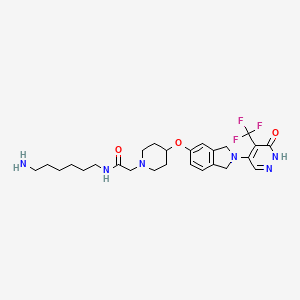
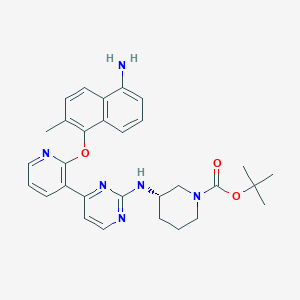
![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
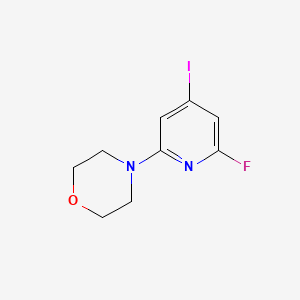
![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
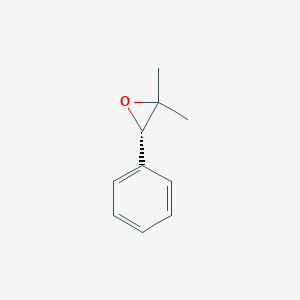
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)
